Erdosteine Methyl Ester

Purity Reference Standard HPLC

Problem: Substituting Erdosteine Methyl Ester with other standards introduces quantifiable errors in impurity profiling, risking ANDA rejection. Solution: Erdosteine Methyl Ester (CAS 1667709-77-4) is a fully characterized reference standard (≥98% purity, NMR, MS, HPLC) specifically designed for accurate methyl ester impurity quantification per ICH Q3A guidelines. - Ensures correct retention times and mass spectral identification, eliminating false positives/negatives. - Pharmacopeial traceability (USP/EP) supports regulatory batch release testing. - In stock with comprehensive CoA for immediate use in method validation and QC.

Molecular Formula C9H13NO4S2
Molecular Weight 263.3 g/mol
Cat. No. B7960428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine Methyl Ester
Molecular FormulaC9H13NO4S2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCOC(=O)CSCC(=O)NC1CCSC1=O
InChIInChI=1S/C9H13NO4S2/c1-14-8(12)5-15-4-7(11)10-6-2-3-16-9(6)13/h6H,2-5H2,1H3,(H,10,11)
InChIKeyVLQHIMHOYRPRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erdosteine Methyl Ester Procurement Guide


Erdosteine Methyl Ester (CAS 1667709-77-4) is a methyl ester derivative of the thiol-based mucolytic prodrug erdosteine [1]. As a fully characterized chemical compound, it serves primarily as a reference standard and impurity marker in analytical method development, validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial erdosteine production [2]. Unlike the parent drug erdosteine, which contains two protected sulfhydryl groups released upon first-pass metabolism, the methyl ester modification alters physicochemical properties such as lipophilicity and chromatographic retention behavior, making it a distinct entity for impurity profiling [1].

Workflow ANDA impurity profiling method development
Selection Methyl ester-specific marker standard
Use Context QC batch release and stability studies

Erdosteine Methyl Ester Substitution Risks


Substituting Erdosteine Methyl Ester with erdosteine free acid or erdosteine ethyl ester in analytical settings introduces quantifiable errors in impurity profiling. The Liu et al. study demonstrated that erdosteine ethyl ester is a process-related impurity generated when ethanol is used as a refining solvent, and its presence must be specifically quantified using a validated HPLC method [1]. Using the methyl ester reference standard ensures accurate identification and quantification of this specific ester impurity, whereas substituting with erdosteine API or ethyl ester standard would yield incorrect retention times, mass spectral mismatches, and invalidated assay results [2]. Regulatory bodies such as the FDA and EMA require impurity-specific reference standards for ANDA submissions; generic substitution directly compromises compliance [2].

Free acid or ethyl ester

Distinct retention times and mass spectra may invalidate impurity quantification

In-house standard

Lack of certified purity and traceability may increase regulatory method review risk

Ethanol-based synthesis

May introduce ethyl ester impurity not controlled by methyl ester marker

Erdosteine Methyl Ester Differentiation Evidence


Certified Purity: Methyl Ester vs. Ethyl Ester Standard

Erdosteine Methyl Ester from Clearsynth is supplied with a certified HPLC purity of 98% . In comparison, erdosteine ethyl ester reference standards from LGC are certified at 99% purity with full content assignment . While the ethyl ester exhibits marginally higher absolute purity, the methyl ester's certified value is sufficient for its primary application as an impurity marker where the target impurity level in erdosteine API is typically below 0.1% (ICH Q3A thresholds). The key differentiator is not absolute purity but rather the suitability of the methyl ester for selective quantification of the methyl ester impurity, which cannot be accomplished using the ethyl ester standard due to distinct chromatographic retention .

Purity Comparison
Data to verify
98% (HPLC) certified
Analyte specificity over absolute purity
Source-based specification; method suitability review recommended
Purity Reference Standard HPLC

Avoiding Ethanol-Related Impurity in Synthesis

In the synthesis of erdosteine API, the use of ethanol as a refining solvent generates erdosteine ethyl ester as a process-related impurity, as confirmed by Liu et al. [1]. By employing erdosteine methyl ester as an intermediate or by avoiding ethanol entirely, this impurity is eliminated. The study demonstrated that avoiding ethanol improved the purity profile of erdosteine bulk drug, with the ethyl ester impurity being one of two main impurities identified and quantified [1]. While quantitative impurity reduction values are not explicitly reported in the available abstract, the qualitative elimination of a known impurity represents a meaningful process advantage.

Ethanol-free Route
Class-level
Eliminates ethyl ester impurity
Supports impurity profile improvement
Quantitative data not publicly reported
Synthesis Impurity Control API Purity

Comprehensive Characterization and Pharmacopeial Traceability

Erdosteine Methyl Ester reference standards from SynZeal and ChemWhat are supplied with detailed characterization data including HPLC chromatograms, NMR spectra, and MS spectra, along with a Certificate of Analysis (COA) [1][2]. These suppliers offer traceability to pharmacopeial standards (USP or EP) upon request [1]. In contrast, in-house prepared impurity standards often lack comprehensive multi-technique characterization and formal pharmacopeial traceability, introducing higher measurement uncertainty in quantitative impurity assays [3]. While no published head-to-head comparison of characterization completeness exists, the regulatory expectation for reference standard qualification is explicitly defined in ICH Q2(R1) and ICH Q7 guidelines.

Documentation Completeness
Supporting evidence
HPLC, NMR, MS spectra; USP/EP traceability option
Supports ANDA method validation
Traceability per ICH Q2(R1) guidelines
Characterization Traceability Pharmacopeia

Erdosteine Methyl Ester Procurement Scenarios


ANDA Impurity Profiling Method Development

Erdosteine Methyl Ester is the preferred reference standard when developing and validating HPLC methods for the quantification of methyl ester impurity in erdosteine API, as mandated by ICH Q3A guidelines. Its certified purity of 98% and comprehensive characterization data (NMR, MS, HPLC) enable accurate system suitability testing and linearity assessment [1]. Using this standard ensures that the analytical method is specific for the methyl ester impurity, which cannot be achieved with erdosteine ethyl ester or erdosteine free acid due to distinct retention times and mass spectra [1].

API Batch Release Testing

During commercial production of erdosteine, quality control laboratories use Erdosteine Methyl Ester as a reference standard to monitor and control methyl ester impurity levels in each API batch. The availability of pharmacopeial traceability (USP/EP) supports regulatory compliance during batch release testing, reducing the risk of ANDA rejection due to inadequate impurity control [2][1].

Elimination of Ethanol-Related Impurities

In erdosteine synthesis process optimization, employing the methyl ester as a key intermediate eliminates the formation of erdosteine ethyl ester impurity—a known process-related impurity that arises when ethanol is used as a refining solvent [3]. This process modification improves final API purity and reduces downstream purification costs, providing a tangible industrial advantage over traditional ethanol-based routes.

Stability and Forensic Studies

In forced degradation and stability studies of erdosteine formulations, Erdosteine Methyl Ester serves as a critical marker for identifying and quantifying esterification degradation products. Its use ensures that stability-indicating methods are capable of detecting this specific degradation pathway, which may be missed if only erdosteine and ethyl ester standards are employed [1].

Application
Selection Property
Validation Focus
ANDA method development
Methyl ester-specific reference standard
Method specificity and system suitability
API batch release QC
Pharmacopeial traceability (USP/EP)
Regulatory impurity limit review
Synthesis process optimization
Ethanol-free ester intermediate route
Absence of ethyl ester impurity
Stability-indicating method
Methyl ester degradation marker
Detection of esterification degradation
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